Maleic anhydride-d2
Overview
Description
Maleic anhydride-d2 is a deuterated form of maleic anhydride, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties. Maleic anhydride itself is an organic compound with the formula C4H2O3 and is the acid anhydride of maleic acid. It is a colorless or white solid with an acrid odor and is widely used in the production of polymers and coatings .
Mechanism of Action
Target of Action
Maleic anhydride-d2, a derivative of maleic anhydride, is a versatile compound that can participate in a variety of chemical reactions due to its electron-deficient conjugated double bond and cyclic anhydride functionality . Its primary targets include various organic molecules that can undergo reactions such as Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions .
Mode of Action
The activated double bond in this compound allows it to take part in a variety of reactions. For instance, it can participate in Michael reactions, electrophilic addition, and the formation of Diels–Alder adducts . Additionally, the reactive anhydride functionality permits a whole host of organic reactions like esterification, amidation, imidation, hydrolysis, decarboxylation, and metal chelation .
Biochemical Pathways
This compound can affect various biochemical pathways. For instance, it can participate in the formation of poly-anhydride copolymers through free-radical polymerization reactions . It can also be involved in the biosynthesis of maleidrides, a family of polyketide-based dimeric natural products isolated from fungi .
Pharmacokinetics
Maleic anhydride derivatives have been used in the development of intelligent drug delivery systems . The content of maleic anhydride in the polymer had a major influence on the drug release rate and it could be used to control the release .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific reaction it is involved in. For instance, in the context of antimicrobial polymers, the content of maleic anhydride in the polymer can inhibit the growth of certain bacteria within 8–16 hours .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of maleic anhydride has to face ever-increasing governmental scrutiny, fierce pricing pressures, and tremendous technical requirements . Moreover, the choice of technological routes for the production of maleic anhydride can also impact its environmental performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleic anhydride-d2 can be synthesized through the deuteration of maleic anhydride. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
The industrial production of this compound follows similar principles to the production of maleic anhydride, with the additional step of deuteration. Maleic anhydride is typically produced by the vapor-phase oxidation of n-butane or benzene. The process involves passing the hydrocarbon through a catalyst bed at high temperatures in the presence of oxygen . The deuteration step can be integrated into this process by introducing deuterium gas during the oxidation reaction.
Chemical Reactions Analysis
Types of Reactions
Maleic anhydride-d2 undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form maleic acid-d2.
Esterification: Reacts with alcohols to form half-esters.
Diels-Alder Reactions: Acts as a dienophile in cycloaddition reactions.
Reduction: Can be reduced to form succinic anhydride-d2.
Substitution: Undergoes electrophilic addition and substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or hydroxide ions under mild conditions.
Esterification: Alcohols in the presence of acid catalysts.
Diels-Alder Reactions: Conjugated dienes under thermal conditions.
Reduction: Hydrogen gas in the presence of metal catalysts.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Maleic acid-d2: from hydrolysis.
Half-esters: from esterification.
Cycloaddition products: from Diels-Alder reactions.
Succinic anhydride-d2: from reduction.
Scientific Research Applications
Maleic anhydride-d2 is used in a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Utilized in labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of deuterated polymers and coatings
Comparison with Similar Compounds
Maleic anhydride-d2 can be compared with other similar compounds such as:
Maleic anhydride: The non-deuterated form, which has similar reactivity but different isotopic composition.
Succinic anhydride: A related compound with a similar structure but lacking the conjugated double bond.
Fumaric acid: An isomer of maleic acid, which can be derived from maleic anhydride through isomerization.
This compound is unique due to its deuterium content, which makes it valuable for isotopic labeling studies and applications where the kinetic isotope effect is significant .
Properties
IUPAC Name |
3,4-dideuteriofuran-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)OC1=O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514711 | |
Record name | (~2~H_2_)Furan-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33225-51-3 | |
Record name | (~2~H_2_)Furan-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maleic anhydride-d2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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